Cas no 14001-69-5 (2-Methoxy-5-nitropyrimidine)

2-Methoxy-5-nitropyrimidine 化学的及び物理的性質
名前と識別子
-
- 2-Methoxy-5-nitropyrimidine
- Pyrimidine, 2-methoxy-5-nitro-
- ZPUHFIFABZPKHA-UHFFFAOYSA-N
- NSC528725
- 5-nitro-2-methoxypyrimidine
- 2-methoxy-5-nitro-pyrimidine
- Pyrimidine,2-methoxy-5-nitro-
- FCH1114509
- RP21924
- AX8208895
- AB0022245
- W3059
- ST24028073
- A807611
-
- MDL: MFCD00474639
- インチ: 1S/C5H5N3O3/c1-11-5-6-2-4(3-7-5)8(9)10/h2-3H,1H3
- InChIKey: ZPUHFIFABZPKHA-UHFFFAOYSA-N
- ほほえんだ: O(C([H])([H])[H])C1=NC([H])=C(C([H])=N1)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 155.03300
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 138
- トポロジー分子極性表面積: 80.8
- 疎水性パラメータ計算基準値(XlogP): 0.3
じっけんとくせい
- ふってん: 305.3±34.0℃ at 760 mmHg
- PSA: 80.83000
- LogP: 0.91660
2-Methoxy-5-nitropyrimidine セキュリティ情報
2-Methoxy-5-nitropyrimidine 税関データ
- 税関コード:2933599090
- 税関データ:
中国税関コード:
2933599090概要:
29,33599090。その他のピリミジン環構造を有する化合物(ピペラジン環を有する他の化合物を含む。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください
要約:
2933599090。構造中にピリミジン環(水素化の有無にかかわらず)またはピペラジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
2-Methoxy-5-nitropyrimidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D951921-25g |
Pyrimidine, 2-methoxy-5-nitro- |
14001-69-5 | 98% | 25g |
$735 | 2023-05-18 | |
eNovation Chemicals LLC | Y0982141-10g |
2-Methoxy-5-nitropyrimidine |
14001-69-5 | 95% | 10g |
$400 | 2024-08-02 | |
TRC | M265783-50mg |
2-Methoxy-5-nitropyrimidine |
14001-69-5 | 50mg |
$ 50.00 | 2022-06-04 | ||
Chemenu | CM121152-5g |
2-Methoxy-5-nitropyrimidine |
14001-69-5 | 98% | 5g |
$*** | 2023-04-03 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JD505-200mg |
2-Methoxy-5-nitropyrimidine |
14001-69-5 | 98% | 200mg |
206.0CNY | 2021-07-12 | |
Matrix Scientific | 075207-1g |
2-Methoxy-5-nitropyrimidine, 95+% |
14001-69-5 | 95+% | 1g |
$416.00 | 2023-09-06 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M190834-250mg |
2-Methoxy-5-nitropyrimidine |
14001-69-5 | 98% | 250mg |
¥139.90 | 2023-09-01 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M74310-1g |
2-Methoxy-5-nitropyrimidine |
14001-69-5 | 98% | 1g |
¥137.0 | 2023-09-05 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JD505-50mg |
2-Methoxy-5-nitropyrimidine |
14001-69-5 | 98% | 50mg |
89.0CNY | 2021-07-12 | |
Chemenu | CM121152-10g |
2-Methoxy-5-nitropyrimidine |
14001-69-5 | 98% | 10g |
$*** | 2023-04-03 |
2-Methoxy-5-nitropyrimidine 関連文献
-
D. J. Brown,T. Sugimoto J. Chem. Soc. C 1970 2661
-
2. Aza-analogues of pteridine. Part V. 5-Alkylaminopyrimido[5,4-e]-as-triazines from 5-alkyl or 5-unsubstituted analogues via 5,6-adducts with aminesD. J. Brown,T. Sugimoto J. Chem. Soc. Perkin Trans. 1 1972 237
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3. Aza-analogues of pteridine. Part VI. Some 3-alkyl-5(and 7)-amino-pyrimido[5,4-e]-as-triazines and related compoundsD. J. Brown,J. R. Kershaw J. Chem. Soc. Perkin Trans. 1 1972 2316
2-Methoxy-5-nitropyrimidineに関する追加情報
2-Methoxy-5-Nitropyrimidine: A Comprehensive Overview
2-Methoxy-5-nitropyrimidine (CAS No. 14001-69-5) is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound, characterized by its pyrimidine ring structure with methoxy and nitro substituents, has garnered attention due to its unique chemical properties and potential for functionalization. Recent advancements in synthetic methodologies and its integration into advanced materials have further solidified its importance in contemporary research.
The molecular structure of 2-methoxy-5-nitropyrimidine is defined by a pyrimidine ring system, which consists of a six-membered ring with two nitrogen atoms at positions 1 and 3. The substituents at positions 2 and 5—a methoxy group (-OCH3) and a nitro group (-NO2), respectively—contribute to the compound's reactivity and selectivity in various chemical reactions. These groups also play a pivotal role in modulating the electronic properties of the molecule, making it an attractive candidate for applications in coordination chemistry, sensor development, and drug design.
Recent studies have explored the use of 2-methoxy-5-nitropyrimidine as a precursor for the synthesis of heterocyclic compounds with enhanced electronic properties. For instance, researchers have employed this compound in the construction of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), where its ability to coordinate with metal ions or form strong covalent bonds is highly advantageous. These materials exhibit promising potential in gas storage, catalysis, and sensing applications.
In the realm of medicinal chemistry, 2-methoxy-5-nitropyrimidine has been investigated as a scaffold for designing bioactive molecules. Its ability to undergo various substitution reactions allows for the introduction of functional groups that can target specific biological pathways. Recent findings suggest that derivatives of this compound may exhibit anti-inflammatory, antioxidant, or anticancer activities, making them valuable leads for drug discovery.
The synthesis of 2-methoxy-5-nitropyrimidine typically involves multi-step processes that combine nucleophilic aromatic substitution and oxidation reactions. Researchers have optimized these methods to improve yield and purity, often employing catalytic systems or microwave-assisted techniques to enhance reaction efficiency. These advancements have made the compound more accessible for large-scale applications.
From an environmental perspective, 2-methoxy-5-nitropyrimidine has been studied for its role in green chemistry initiatives. Its use as a building block for biodegradable polymers or as a component in eco-friendly materials aligns with current trends toward sustainable chemical practices. Additionally, its low toxicity profile makes it suitable for applications where human exposure is a concern.
In conclusion, 2-methoxy-5-nitropyrimidine (CAS No. 14001-69-5) stands as a testament to the versatility of heterocyclic compounds in modern chemistry. With ongoing research uncovering new synthetic pathways and functional applications, this compound continues to be a focal point in both academic and industrial settings. Its integration into advanced materials and therapeutic agents underscores its significance in driving innovation across diverse scientific disciplines.
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